Cas no 903253-92-9 (8-(2-bromobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro4.5decane)

8-(2-Bromobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core functionalized with a 2-bromobenzoyl group at the 8-position and a 4-methylbenzenesulfonyl (tosyl) group at the 4-position. This structure combines a brominated aromatic moiety with a sulfonamide linkage, offering potential utility as an intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. The spirocyclic framework enhances structural rigidity, while the bromobenzoyl and tosyl groups provide reactive handles for further derivatization. Its well-defined stereochemistry and functional group compatibility make it a valuable building block for medicinal chemistry and drug discovery applications.
8-(2-bromobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro4.5decane structure
903253-92-9 structure
Product Name:8-(2-bromobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro4.5decane
CAS No:903253-92-9
MF:C21H23BrN2O4S
MW:479.387323617935
CID:5494167
Update Time:2025-05-26

8-(2-bromobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro4.5decane Chemical and Physical Properties

Names and Identifiers

    • Methanone, (2-bromophenyl)[4-[(4-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]dec-8-yl]-
    • 8-(2-bromobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro4.5decane
    • Inchi: 1S/C21H23BrN2O4S/c1-16-6-8-17(9-7-16)29(26,27)24-14-15-28-21(24)10-12-23(13-11-21)20(25)18-4-2-3-5-19(18)22/h2-9H,10-15H2,1H3
    • InChI Key: PCTJQHDTEOUJJZ-UHFFFAOYSA-N
    • SMILES: C(C1=CC=CC=C1Br)(N1CCC2(OCCN2S(C2=CC=C(C)C=C2)(=O)=O)CC1)=O

8-(2-bromobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro4.5decane Pricemore >>

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Additional information on 8-(2-bromobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro4.5decane

Comprehensive Overview of 8-(2-bromobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro4.5decane (CAS No. 903253-92-9)

The compound 8-(2-bromobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro4.5decane (CAS No. 903253-92-9) is a highly specialized chemical entity with significant potential in pharmaceutical and biochemical research. Its unique spirocyclic structure and functional groups, including the 2-bromobenzoyl and 4-methylbenzenesulfonyl moieties, make it a valuable intermediate for drug discovery and development. Researchers are increasingly interested in this compound due to its potential applications in targeting G-protein-coupled receptors (GPCRs) and modulating enzyme activity.

In recent years, the demand for spirocyclic compounds has surged, driven by their versatility in medicinal chemistry. The 1-oxa-4,8-diazaspiro4.5decane core of this molecule is particularly noteworthy, as it mimics natural product scaffolds often found in bioactive molecules. This structural feature aligns with current trends in fragment-based drug design and privileged structures, which are hot topics in pharmaceutical R&D. Scientists are exploring its utility in central nervous system (CNS) drug development, given its potential to cross the blood-brain barrier (BBB).

The 2-bromobenzoyl group in CAS No. 903253-92-9 is a critical functional handle for further derivatization, enabling cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. This reactivity is highly sought after in high-throughput screening (HTS) libraries, where rapid diversification is essential. Additionally, the 4-methylbenzenesulfonyl moiety enhances the compound's stability and solubility, addressing common challenges in lead optimization.

From an industrial perspective, 903253-92-9 is gaining attention as a building block for small-molecule therapeutics. Its synthesis and scalability are subjects of ongoing research, with a focus on green chemistry and atom economy. These aspects resonate with the growing emphasis on sustainable drug manufacturing, a key concern for regulatory agencies and environmental advocates alike.

In the context of AI-driven drug discovery, compounds like 8-(2-bromobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro4.5decane are frequently analyzed for their ADMET properties (absorption, distribution, metabolism, excretion, and toxicity). Computational models predict its ligand efficiency and target binding affinity, making it a candidate for virtual screening campaigns. This aligns with the pharmaceutical industry's shift toward data-driven approaches to reduce R&D costs and timelines.

For researchers sourcing CAS No. 903253-92-9, quality and purity are paramount. The compound's HPLC and NMR characterization data are critical for reproducibility in experimental settings. Suppliers often highlight its batch-to-batch consistency, a factor that influences its adoption in preclinical studies. As the demand for high-purity intermediates grows, this compound is poised to play a pivotal role in hit-to-lead programs.

In summary, 8-(2-bromobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro4.5decane represents a convergence of structural novelty and practical utility in modern drug discovery. Its relevance to GPCR modulation, spirocyclic chemistry, and sustainable synthesis positions it as a compound of enduring interest. As the scientific community continues to explore its potential, this molecule is likely to feature prominently in peer-reviewed publications and patent applications in the coming years.

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